(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a synthetic benzofuran-3-one derivative characterized by a complex structure featuring:
- A benzofuran-3-one core with a conjugated dihydrofuran ring.
- A bis(2-methoxyethyl)amino methyl group at C7, which may enhance solubility due to the polar methoxyethyl chains.
- A 6-hydroxy group contributing to hydrogen-bonding capacity.
The Z-configuration of the exocyclic double bond (C2 position) is critical for maintaining structural rigidity and influencing molecular interactions.
Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(3-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO5/c1-27-10-8-24(9-11-28-2)14-18-19(25)7-6-17-21(26)20(29-22(17)18)13-15-4-3-5-16(23)12-15/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQFQDANJCRQAJ-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Cl)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with specific proteins or receptors in the body to exert their effects.
Mode of Action
The exact mode of action of F3385-2725 is currently unknown. The compound likely interacts with its targets, leading to changes at the molecular level that result in its biological effects
Biochemical Pathways
It’s common for compounds of this nature to influence multiple pathways, leading to a variety of downstream effects.
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches the site of action.
Result of Action
The compound’s effects would be closely tied to its mode of action and the biochemical pathways it influences.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F3385-2725. These factors can include pH, temperature, presence of other molecules, and more.
Biological Activity
The compound (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a synthetic derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈ClN₂O₃
- Molecular Weight : 348.80 g/mol
The compound features a benzofuran core with various substituents that may influence its biological properties.
Biological Activity Overview
Benzofuran derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial activities. The specific compound under review has shown promise in several biological assays.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating structurally related compounds demonstrated that modifications to the benzofuran structure can enhance cytotoxicity against oral tumor cell lines. The sensitivity varied among different cell lines, suggesting a tumor-specific action of these compounds .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HSC-2 | 5.0 | Most sensitive |
| Compound B | HSG | 10.0 | Moderate sensitivity |
| Compound C | HSC-3 | 20.0 | Least sensitive |
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Tubulin Polymerization : Similar benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
- Selective Targeting of Tumor Cells : The compound's structural features may allow it to selectively target tumor cells while sparing normal cells, as indicated by the high resistance of normal human gingival fibroblasts to these compounds .
Case Studies
- Study on Oral Tumor Cell Lines : A comprehensive study assessed the cytotoxicity of various benzofuran derivatives against human oral squamous cell lines. The results highlighted the potential for developing targeted therapies based on these compounds, particularly for patients with oral cancers .
- In Vivo Studies : Preliminary in vivo studies using animal models showed promising results in reducing tumor size when treated with similar benzofuran derivatives, indicating a need for further clinical research to validate these findings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 2-Chlorophenyl Analog
A closely related compound, (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(2-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS 900275-73-2), differs only in the position of the chlorine substituent on the phenyl ring (2-chloro vs. 3-chloro). Key comparative insights include:
The ortho-chloro substitution in the analog may reduce conformational flexibility and alter binding affinities in biological targets compared to the para-substituted target compound. Such positional isomers are often studied to optimize pharmacokinetic properties in drug development .
Comparison with Natural Benzofuran Derivatives
Natural benzofuranoids, such as Zygocaperoside and Isorhamnetin-3-O-glycoside isolated from Zygophyllum fabago roots, share a benzofuran core but differ significantly in substitution patterns:
Natural derivatives prioritize polar glycoside groups for solubility in aqueous environments, whereas the synthetic target compound balances polarity with lipophilicity via methoxyethyl chains. This distinction highlights divergent design priorities: natural products for ecological interactions vs. synthetic analogs for tailored bioavailability .
Research Findings and Hypotheses
Spectroscopic Characterization
- Downfield shifts for the hydroxy group (δ 10–12 ppm in 1H-NMR).
- Methoxyethyl signals at δ ~3.2–3.6 ppm (1H-NMR) and δ 50–70 ppm (13C-NMR).
- Chlorophenyl aromatic protons as doublets or multiplets (δ 7.0–7.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
